1H and 13C NMR chemical shifts for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
1H and 13C NMR chemical shifts for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone represents a scaffold of significant interest, combining multiple halogen substituents with a flexible diarylketone core. Such molecules are pivotal as intermediates in organic synthesis and as potential pharmacophores. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for determining the three-dimensional structure of organic molecules in solution.[1] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this specific benzophenone derivative, offers a field-proven protocol for experimental data acquisition, and explains the underlying principles that govern the observed chemical shifts.
Theoretical Framework: Decoding Substituent Effects
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone, the distribution of electron density across the aromatic rings is heavily influenced by the interplay of inductive and resonance effects from each substituent.
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The Carbonyl Group (C=O): The ketone linker is a strong electron-withdrawing group (EWG) due to both induction and resonance. It de-shields (shifts downfield) all aromatic carbons and protons, with the most significant effect on the ortho and para positions. The carbonyl carbon itself gives a characteristic signal in the far downfield region of the ¹³C NMR spectrum, typically between 190-200 ppm.[2]
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Chlorine (Cl): As a halogen, chlorine is electronegative and exerts a strong electron-withdrawing inductive effect, which de-shields adjacent carbons. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance, a shielding effect. For chlorine, the inductive effect typically dominates.
-
Fluorine (F): Fluorine is the most electronegative element, leading to a powerful inductive withdrawal of electron density. Like chlorine, it also has a resonance-donating effect. A key feature of fluorine is its nuclear spin (I = ½), which results in observable spin-spin coupling (J-coupling) to nearby ¹H and ¹³C nuclei.[3][4] This coupling provides invaluable structural information, with typical through-bond coupling constants of ¹J(C-F) > 200 Hz, ³J(H-F) of 6-10 Hz, and ⁴J(H-F) of 4-8 Hz.[3]
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Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. It tends to shield aromatic protons and carbons, causing slight upfield shifts, particularly at the ortho and para positions.
The combination of these effects results in a unique electronic fingerprint for each carbon and hydrogen atom in the molecule, which is directly translated into the NMR spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
To facilitate discussion, the following numbering scheme is used for the molecule:
Caption: Numbering scheme for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Atom | Predicted Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| H2' | 7.20 - 7.30 | Doublet of Doublets (dd) | J(H-H) ≈ 1-2, J(H-F) ≈ 8-10 | Ortho to the carbonyl (deshielding), meta to F (coupling). |
| H4' | 7.05 - 7.15 | Triplet (t) or ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 2 | Para to the carbonyl, ortho to F (strong coupling), meta to CH₃. |
| H6' | 7.35 - 7.45 | Singlet (s) or narrow d | J(H-F) ≈ 1-2 | Ortho to the carbonyl (deshielding), ortho to CH₃ (shielding). |
| H2 | 7.80 - 7.90 | Doublet (d) | J(H-H) ≈ 2 | Ortho to carbonyl (strong deshielding), adjacent to Cl. |
| H5 | 7.55 - 7.65 | Doublet of Doublets (dd) | J(H-H) ≈ 8, J(H-H) ≈ 2 | Meta to carbonyl, ortho to Cl. |
| H6 | 7.70 - 7.80 | Doublet (d) | J(H-H) ≈ 8 | Meta to carbonyl, between two carbons. |
| -CH₃ | 2.35 - 2.45 | Singlet (s) | - | Standard methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Atom | Predicted Shift (ppm) | Predicted Multiplicity (due to F) | Coupling Constants (Hz) | Rationale |
|---|---|---|---|---|
| C=O | 194.5 - 196.0 | Singlet (s) | - | Ketone carbonyl, deshielded by two aromatic rings. |
| C1 | 137.0 - 138.5 | Singlet (s) | - | Quaternary carbon attached to two Cl-substituted carbons. |
| C2 | 131.5 - 132.5 | Singlet (s) | - | Deshielded by adjacent carbonyl and ortho Cl. |
| C3 | 130.0 - 131.0 | Singlet (s) | - | Carbon bearing a chlorine atom. |
| C4 | 133.0 - 134.0 | Singlet (s) | - | Carbon bearing a chlorine atom. |
| C5 | 127.0 - 128.0 | Singlet (s) | - | Deshielded by para Cl. |
| C6 | 130.5 - 131.5 | Singlet (s) | - | Deshielded by ortho carbonyl. |
| C1' | 139.0 - 140.5 | Doublet (d) | ⁴J(C-F) ≈ 2-4 | Quaternary carbon attached to carbonyl, deshielded. |
| C2' | 115.0 - 116.5 | Doublet (d) | ²J(C-F) ≈ 20-25 | Shielded by F (resonance), ortho to carbonyl. |
| C3' | 162.0 - 164.0 | Doublet (d) | ¹J(C-F) ≈ 245-255 | Carbon directly bonded to F, strongly deshielded. |
| C4' | 118.0 - 119.5 | Doublet (d) | ²J(C-F) ≈ 20-25 | Shielded by F (resonance). |
| C5' | 140.0 - 141.5 | Doublet (d) | ³J(C-F) ≈ 7-9 | Quaternary carbon bearing CH₃ group. |
| C6' | 125.0 - 126.5 | Doublet (d) | ⁴J(C-F) ≈ 2-4 | Ortho to carbonyl and CH₃. |
| -CH₃ | 21.0 - 22.0 | Singlet (s) or narrow d | - | Standard aromatic methyl carbon. |
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR data for 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. This workflow is designed to ensure reproducibility and data integrity.
1. Sample Preparation
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Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Mass: For a standard 5 mm NMR tube, accurately weigh 10-20 mg for ¹H NMR and 50-75 mg for ¹³C NMR.[9][10]
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Solvent: Use 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D). CDCl₃ is often a good first choice for benzophenone derivatives due to its excellent solubilizing properties and relatively clean spectral window.
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Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm). Often, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for referencing the ¹H spectrum, and the solvent carbon peak (CDCl₃ at 77.16 ppm) is used for the ¹³C spectrum.[8]
-
Procedure:
-
Dissolve the weighed sample in the deuterated solvent within a small, clean vial.
-
Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[10]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[10]
-
Cap the NMR tube securely and label it clearly.
-
Caption: Logical workflow for unambiguous spectral assignment using 2D NMR.
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¹H Spectrum: Use integrals to confirm the number of protons in each region (e.g., 3 aromatic protons on the dichloro-ring, 3 on the fluoro-methyl-ring, and 3 for the methyl group). Analyze the splitting patterns to identify adjacent protons.
-
¹³C Spectrum: Count the signals to ensure all carbons are observed (quaternary carbons may be weak). The large ¹J(C-F) splitting on C3' is a key anchor point. [4]3. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments for all protonated carbons. [3]4. HMBC (Heteronuclear Multiple Bond Correlation): This reveals correlations between protons and carbons that are 2 or 3 bonds away. This is critical for assigning quaternary carbons and piecing the molecular fragments together. For example, H2' and H6' should show correlations to the carbonyl carbon (C=O), confirming their position ortho to the ketone linker.
Conclusion
This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the ¹H and ¹³C NMR spectra of 3,4-Dichloro-3'-fluoro-5'-methylbenzophenone. By combining a theoretical understanding of substituent effects with a robust experimental protocol and a logical assignment strategy, researchers can confidently elucidate the structure of this and related complex molecules. The predicted chemical shifts and coupling patterns serve as a reliable roadmap for interpreting experimental data, accelerating research and development in chemistry and drug discovery.
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